molecular formula C9H8Cl2N4 B2650940 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 502686-14-8

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B2650940
CAS No.: 502686-14-8
M. Wt: 243.09
InChI Key: BDBJAINMBPARPG-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features the 1,2,4-triazole scaffold, a privileged structure in pharmacology known for its diverse biological activities . Compounds containing the 1,2,4-triazole core are extensively investigated for their central nervous system (CNS) activity. Research on analogous structures has demonstrated potent anticonvulsant effects in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . The mechanism of action for such compounds is often associated with the modulation of the GABAergic system, including binding to the GABAA receptor and increasing GABA levels in the brain, which also suggests potential anxiolytic applications . Furthermore, the 1,2,4-triazole pharmacophore is a significant building block in developing anticancer agents. Recent scientific advances (2022-2025) highlight that derivatives of this core can inhibit key cancer-related enzymes, interfere with DNA, and modulate apoptotic pathways, showing promise for targeted therapies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human consumption. Researchers can leverage this compound to explore structure-activity relationships (SAR), mechanism-of-action studies, and as a key intermediate in synthesizing novel bioactive molecules.

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-2-1-3-7(11)5(6)4-8-13-9(12)15-14-8/h1-3H,4H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJAINMBPARPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Applications

One of the primary applications of 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine is its role as an antifungal agent. Research indicates that triazole derivatives exhibit potent antifungal activity against various pathogens.

Efficacy Studies

A study demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL . Furthermore, compounds with specific substitutions on the triazole ring exhibited improved efficacy compared to standard antifungal treatments like fluconazole .

CompoundTarget PathogenMIC (μg/mL)
This compoundCandida albicans0.0313
Another Triazole DerivativeAspergillus fumigatus0.25

Cancer Therapeutics

The compound also shows promise in cancer treatment due to its ability to induce apoptosis in cancer cells.

Antiproliferative Activity

Research has shown that triazole derivatives can exhibit antiproliferative effects on various cancer cell lines, including leukemia and cervical carcinoma cells. For instance, the compound demonstrated lower IC50 values in human T-lymphocyte cells compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure of triazole compounds significantly influences their biological activity. Modifications to the triazole ring or substituents can enhance their anticancer properties. A notable finding is that compounds with specific functional groups at the 7-position of the triazole ring showed increased potency against several cancer types .

Development of New Pharmaceuticals

This compound is being explored as a scaffold for developing new drugs.

Bioisosteric Replacement

The compound's triazole moiety can serve as a bioisostere for amide bonds in drug design. This characteristic allows for modifications that can improve metabolic stability and reduce toxicity while maintaining or enhancing biological activity .

Case Studies

Recent studies have synthesized various analogs of this compound to evaluate their pharmacological profiles. For example:

  • Synthesis of Triazole-Thioether Derivatives : A new derivative was synthesized with a reported yield of 73%, demonstrating potential for further development in drug formulation .

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives of 1,2,4-triazole and related heterocycles with variations in substituents, halogenation patterns, and ring systems. Below is a comparative analysis based on molecular structure, synthesis, and reported properties:

Compound Molecular Formula Substituents Key Features CAS/Reference
5-[(2,6-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (Target) C₉H₈Cl₂N₄ 5-(2,6-dichlorophenyl)methyl, 3-amino Discontinued; high purity (95% for isomer); dichlorophenyl enhances lipophilicity . Not explicitly provided
1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (Isomer) C₉H₈Cl₂N₄ 1-(2,6-dichlorophenyl)methyl, 3-amino Positional isomer; same molecular weight (243.10 g/mol); 95% purity . 832737-21-0
3-Phenyl-1H-1,2,4-triazol-5-amine C₈H₈N₄ 3-phenyl, 5-amino Simpler structure; phenyl group lacks halogenation; potential differences in bioactivity . Not provided
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine C₈H₅F₂N₃S 2,6-difluorophenyl on thiadiazole ring Thiadiazole core; fluorophenyl substituent; reported insecticidal/fungicidal activity . Not provided
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid C₁₅H₁₂Cl₂N₈O₂S Fused triazole-thiadiazine core; dichlorophenyl and pyrazole substituents Complex bicyclic structure; synthesis optimized via established methods . Not provided

Key Observations:

Positional Isomerism : The 1- and 5-substituted triazole isomers share identical molecular formulas but differ in regiochemistry. The 5-substituted target compound’s discontinuation contrasts with the commercial availability of its 1-substituted isomer, suggesting steric or electronic factors may influence stability or reactivity .

Halogenation Effects: The dichlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogues like 3-phenyl-1H-1,2,4-triazol-5-amine. Fluorinated analogues (e.g., 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine) exhibit distinct biological profiles due to fluorine’s electronegativity and smaller atomic radius .

Heterocycle Core : Thiadiazole derivatives (e.g., ) and fused systems (e.g., ) demonstrate broader bioactivity (e.g., insecticidal properties) but require more complex synthetic routes compared to simple triazoles.

Biological Activity

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12Cl2N4. The presence of the dichlorophenyl group is significant as it influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of triazole compounds often correlates with their ability to interact with various biological targets. This compound has shown promise in several areas:

Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. For instance:

  • In vitro assays demonstrated that this compound exhibits significant antifungal activity against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated an IC50 value in the micromolar range, suggesting moderate to high potency against these cell lines .
Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A549 (lung cancer)18.0

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase oxidative stress within cancer cells leading to cell death .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antifungal Efficacy : A comparative study assessed the antifungal activity of this triazole against common pathogens. The results indicated that it was effective at lower concentrations compared to traditional treatments .
  • Anticancer Evaluation : A recent study focused on the cytotoxic effects on various tumor cell lines revealed that modifications in the structure significantly enhanced its anticancer properties. The study highlighted that the dichlorophenyl moiety plays a crucial role in enhancing cytotoxicity .

Q & A

Q. What are the recommended synthesis protocols for 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol. A key step is the condensation of 2,6-dichlorobenzaldehyde with the triazole-thiol intermediate under acidic conditions (e.g., glacial acetic acid) at elevated temperatures (2–4 hours). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) improve yield .
  • Temperature control : Heating at 80–100°C enhances reaction efficiency .
  • Catalysis : Acidic conditions (e.g., H₂SO₄) facilitate imine formation and cyclization .
    Post-synthesis purification via recrystallization (ethanol/water) is critical for isolating high-purity crystals .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • X-ray crystallography : Resolves tautomeric forms and confirms molecular geometry. SHELXL/SHELXS software is standard for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents and detects tautomerism (e.g., δ 7.2–7.8 ppm for dichlorophenyl protons) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 243.10 [M+H]⁺) .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% theoretical values .

Q. What safety protocols are essential during experimental handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole ring affect structural and pharmacological analysis?

The compound exhibits annular tautomerism, leading to distinct forms:

TautomerPlanarity (triazole-phenyl dihedral angle)π-Delocalization (C–N bond length)
3-amine2.3° (near-planar)1.337 Å (strong delocalization)
5-amine30.8° (non-planar)1.372 Å (weaker delocalization)
The 3-amine tautomer dominates in polar solvents, influencing hydrogen-bonding networks and bioactivity . Crystallographic refinement (SHELXL) and DFT calculations are critical for resolving tautomeric populations .

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values) across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., celecoxib for COX-2 inhibition) .
  • Solubility adjustments : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation artifacts .
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to account for inter-study variability .

Q. What strategies improve the compound's drug-likeness and pharmacokinetic profile?

  • Lipophilicity optimization : Introduce hydrophilic groups (e.g., carboxylates) to reduce logP from 3.2 to <2.5, enhancing solubility .
  • Prodrug design : Mask the amine group with acetyl/propionyl moieties to improve oral bioavailability .
  • ADME profiling : Use SwissADME to predict CYP450 interactions and blood-brain barrier permeability .

Q. How do structural modifications at the dichlorophenyl or triazole positions alter bioactivity?

  • Dichlorophenyl substitution : Replacing Cl with electron-withdrawing groups (e.g., CF₃) enhances antimicrobial potency (MIC reduced from 16 µg/mL to 4 µg/mL) .
  • Triazole substitution : Adding methyl groups at N1 increases metabolic stability (t₁/₂ from 2.1 h to 5.8 h in human liver microsomes) .

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